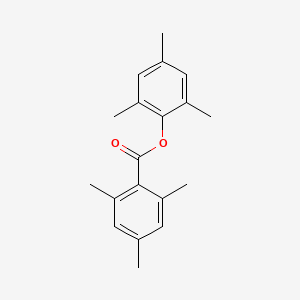

Mesityl 2,4,6-trimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKUOSTOPFSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343510 | |

| Record name | Mesityl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-38-7 | |

| Record name | Mesityl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Mesityl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of mesityl 2,4,6-trimethylbenzoate, a sterically hindered aromatic ester. Due to significant steric hindrance from the six methyl groups positioned ortho to the ester linkage, the synthesis of this compound presents unique challenges. This document details the most effective synthetic strategies, including the preparation of key intermediates, and outlines the expected analytical characterization of the final product. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a unique molecule characterized by its profound steric congestion. This steric hindrance, arising from the ortho-methyl groups on both the benzoate and the mesityl rings, governs its reactivity and physical properties. The bulky mesityl groups effectively shield the electrophilic carbonyl carbon and the ester oxygen from nucleophilic attack, making reactions such as hydrolysis significantly slower compared to less hindered esters.[1] Understanding the synthesis and properties of such sterically encumbered molecules is crucial for the design of novel chemical entities with tailored reactivity and stability.

Synthesis of this compound

The synthesis of this compound is challenging due to the steric bulk of both the carboxylic acid and the phenol starting materials.[1] Direct acid-catalyzed esterification (Fischer-Speier) is often slow and requires harsh conditions. A more effective and common approach involves a two-step process: the conversion of 2,4,6-trimethylbenzoic acid to its highly reactive acyl chloride derivative, followed by reaction with mesitol (2,4,6-trimethylphenol).[1]

Synthesis of Starting Materials

2,4,6-Trimethylbenzoic acid can be prepared from mesitylene through various methods, including Friedel-Crafts acylation followed by a haloform reaction. One documented procedure involves the acylation of mesitylene with chloroacetyl chloride, followed by reaction with sodium hypochlorite.[2]

Mesitol is a commercially available reagent. It can also be synthesized by the methylation of phenol with methanol in the presence of a solid acid catalyst.[3] Another route involves the reaction of mesitylene with peroxymonophosphoric acid.[3]

Recommended Synthetic Pathway: The Acyl Chloride Method

This two-step method is generally preferred for the synthesis of sterically hindered esters like this compound due to the high reactivity of the acyl chloride intermediate.

This procedure is adapted from established methods for the preparation of acyl chlorides from carboxylic acids.[4]

Materials:

-

2,4,6-Trimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 2,4,6-trimethylbenzoic acid (0.3 mole, 50 g).[4]

-

Add an excess of thionyl chloride (150 ml).[4]

-

Heat the mixture to reflux and maintain for 3 hours.[4]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[4]

-

The resulting amber-colored liquid is 2,4,6-trimethylbenzoyl chloride (yield: 53.5 g) and can be used in the next step without further purification.[4]

This part of the protocol describes the nucleophilic acyl substitution reaction between the synthesized 2,4,6-trimethylbenzoyl chloride and mesitol.[1]

Materials:

-

2,4,6-Trimethylbenzoyl chloride

-

Mesitol (2,4,6-trimethylphenol)

-

Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous inert solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitol in the anhydrous inert solvent.

-

Add one equivalent of the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of 2,4,6-trimethylbenzoyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization

Due to the scarcity of published experimental data for this compound, the following characterization data are based on predictions and analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value/Observation | Reference |

| Molecular Formula | C₁₉H₂₂O₂ | [5] |

| Molecular Weight | 282.38 g/mol | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data (Predicted)

-

Aromatic Protons: The four aromatic protons (two on each ring) are expected to appear as singlets in the range of δ 6.8-7.0 ppm due to the symmetrical substitution pattern.

-

Methyl Protons: Six distinct methyl groups are present. Due to the steric hindrance, free rotation around the C-O-C=O bond will be restricted, potentially leading to slightly different chemical shifts for the ortho-methyl groups on the benzoate and mesityl rings. The para-methyl groups on both rings are also expected to have distinct signals. A reasonable prediction would be a series of singlets in the range of δ 2.1-2.3 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the typical downfield region for esters, around δ 165-170 ppm.

-

Aromatic Carbons: A number of signals are expected in the aromatic region (δ 125-150 ppm) corresponding to the quaternary and protonated carbons of the two benzene rings.

-

Methyl Carbons: The six methyl carbons are expected to resonate in the upfield region, around δ 19-22 ppm.

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O stretch should be present in the region of 1150-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks for the methyl C-H stretching will be observed just below 3000 cm⁻¹.

-

Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at m/z = 282.

-

Fragmentation: Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2,4,6-trimethylbenzoyl cation (m/z = 147) and the mesityloxy radical, or the 2,4,6-trimethylphenoxide cation (m/z = 135).

Conclusion

References

In-Depth Technical Guide on the Crystal Structure of Sterically Hindered Aromatic Esters: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of sterically hindered aromatic esters. Due to the limited publicly available crystallographic data for Mesityl 2,4,6-trimethylbenzoate, this document uses the closely related and structurally characterized 2,4,6-trimethylbenzoic anhydride as a case study. The experimental protocols provided are broadly applicable to the synthesis and crystallographic analysis of similar small organic molecules.

Introduction to Steric Hindrance and Crystal Structure

Steric hindrance, the effect of the spatial arrangement of atoms on the rate of chemical reactions, plays a crucial role in the chemical and physical properties of molecules. In compounds like this compound, the bulky mesityl groups significantly influence molecular conformation, packing in the solid state, and ultimately, the crystal structure. Understanding the three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design, materials science, and fundamental chemical research.

Crystallographic Data Presentation: A Case Study of 2,4,6-Trimethylbenzoic Anhydride

The following tables summarize the key crystallographic data for 2,4,6-trimethylbenzoic anhydride, offering a quantitative look into the solid-state conformation of a related sterically hindered molecule.[1][2][3]

Table 1: Crystal Data and Structure Refinement for 2,4,6-Trimethylbenzoic Anhydride [1][3]

| Parameter | Value |

| Empirical Formula | C₂₀H₂₂O₃ |

| Formula Weight | 310.38 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.21(3) |

| b (Å) | 7.02(1) |

| c (Å) | 17.54(4) |

| β (°) | 90.68(3) |

| Volume (ų) | 1874.1(6) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.156 |

| Absorption Coefficient (mm⁻¹) | 0.076 |

| F(000) | 1328 |

Table 2: Selected Bond Lengths and Angles for 2,4,6-Trimethylbenzoic Anhydride [1][2][3]

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | 1.1934(12) |

| C-O | 1.3958(11) |

| C-C (sp²-sp²) | 1.4873(13) |

| O=C-O | 121.24(9) |

| Dihedral angle between aromatic rings | 54.97(3) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural determination of sterically hindered aromatic esters like this compound.

Synthesis and Crystallization

The synthesis of sterically hindered esters often requires forcing conditions due to the low reactivity of the sterically encumbered starting materials.

Synthesis of this compound (Generalized Protocol):

A common route involves the esterification of 2,4,6-trimethylbenzoic acid with mesitol.

-

Acid Chloride Formation: 2,4,6-trimethylbenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to form 2,4,6-trimethylbenzoyl chloride. The excess reagent and solvent are removed under reduced pressure.

-

Esterification: The crude 2,4,6-trimethylbenzoyl chloride is dissolved in a dry, inert solvent such as DCM or toluene. Mesitol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) are added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Crystallization Protocol for Small Organic Molecules:

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is loosely covered and left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.

Single-Crystal X-ray Diffraction and Structure Determination

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a series of angles.

-

Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Difference Fourier maps are used to locate any missing atoms, such as hydrogens. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Conclusion

The determination of the crystal structure of sterically hindered molecules like this compound is essential for a complete understanding of their chemical behavior. While the specific crystallographic data for this compound remains elusive in the public domain, the analysis of structurally related compounds such as 2,4,6-trimethylbenzoic anhydride provides valuable insights into the expected solid-state conformation. The generalized experimental protocols for synthesis, crystallization, and X-ray diffraction outlined in this guide serve as a robust framework for researchers in the field. Further research to obtain and publish the crystal structure of this compound would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to the Formation Mechanism of Mesityl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of mesityl 2,4,6-trimethylbenzoate presents a classic challenge in organic chemistry due to profound steric hindrance. This technical guide provides a comprehensive overview of the formation mechanisms, experimental protocols, and quantitative data associated with the synthesis of this sterically hindered ester. The primary synthetic routes, including the direct Fischer-Speier esterification and the more effective acyl chloride pathway, are discussed in detail. Furthermore, alternative methods suitable for overcoming steric challenges, such as the Steglich esterification, are presented. This document aims to equip researchers with the necessary knowledge to approach the synthesis of this compound and related sterically encumbered molecules effectively.

Introduction

This compound is an aromatic ester characterized by significant steric congestion around the ester linkage. This congestion arises from the six methyl groups occupying all ortho positions on both the acyl and the aryl moieties.[1] This steric hindrance dramatically influences the reactivity of the ester group, making both its synthesis and hydrolysis challenging.[1] Understanding the mechanistic nuances of its formation is crucial for the rational design of synthetic routes to this and other similarly hindered molecules, which can be of interest in materials science and as stable protecting groups in organic synthesis.

This guide will explore the primary mechanisms for the formation of this compound, provide detailed experimental protocols for key reactions, present relevant quantitative data, and offer graphical representations of the reaction pathways.

Reaction Mechanisms and Synthetic Pathways

The formation of this compound is primarily approached through two main synthetic strategies: the direct acid-catalyzed esterification (Fischer-Speier) and a two-step process involving the formation of an acyl chloride intermediate. Alternative methods employing coupling agents are also viable for such sterically hindered systems.

Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3][4] While a fundamental reaction, its application to the synthesis of this compound from 2,4,6-trimethylbenzoic acid (mesitoic acid) and 2,4,6-trimethylphenol (mesitol) is severely hampered by steric hindrance.[1] The bulky methyl groups on both reactants impede the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon, making the formation of the tetrahedral intermediate the rate-limiting step.[1] Consequently, this method typically requires harsh conditions, such as high temperatures and a strong acid catalyst (e.g., sulfuric acid) under reflux, and often results in low yields.[1]

The generalized mechanism for the Fischer-Speier esterification is depicted below.

Figure 1: Generalized mechanism of Fischer-Speier esterification.

Acyl Chloride Pathway

A more efficient and common method for synthesizing sterically hindered esters like this compound involves a two-step process.[1] First, 2,4,6-trimethylbenzoic acid is converted to the highly reactive 2,4,6-trimethylbenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with mesitol in a nucleophilic acyl substitution reaction to form the desired ester. The high electrophilicity of the acyl chloride carbonyl carbon makes it much more susceptible to nucleophilic attack by the sterically hindered mesitol, even without an acid catalyst.

The overall workflow for the acyl chloride pathway is illustrated below.

Figure 2: Workflow for the acyl chloride pathway.

The mechanism for the second step, the reaction of the acyl chloride with the alcohol, is a standard nucleophilic acyl substitution.

Figure 3: Mechanism of esterification via the acyl chloride intermediate.

Steglich Esterification

For substrates that are sensitive to the harsh conditions of the Fischer-Speier or acyl chloride methods, the Steglich esterification offers a mild and effective alternative.[6] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[7] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol, even a sterically hindered one like mesitol.[6]

Figure 4: Simplified mechanism of Steglich esterification.

Quantitative Data

Precise yield and kinetic data for the synthesis of this compound are not extensively reported in the literature, likely due to the specialized nature of this highly hindered ester. However, representative data for the synthesis of the precursors and related sterically hindered esterifications are summarized below.

Table 1: Synthesis of 2,4,6-Trimethylbenzoic Acid and its Acyl Chloride

| Reaction | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Friedel-Crafts Acylation | Mesitylene, Chloroacetyl chloride | AlCl₃ | 80°C, 6h | 80% conversion | [8] |

| Haloform Reaction | α-Chloro-2,4,6-trimethylacetophenone | Sodium hypochlorite | - | 87-90% | [9] |

| Acyl Chloride Formation | 2,4,6-Trimethylbenzoic acid | Thionyl chloride | Reflux, 3h | ~98% (crude) | [5] |

Table 2: Representative Yields for Sterically Hindered Esterifications

| Method | Carboxylic Acid | Alcohol | Conditions | Yield | Reference |

| Fischer-Speier | Acetic Acid | Ethanol | H⁺ catalyst, large excess of alcohol | Up to 99% | [10] |

| Steglich Esterification | Various | Sterically hindered alcohols | DCC, DMAP, CH₂Cl₂ | Good yields | [7] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 2,4,6-Trimethylbenzoyl Chloride (Intermediate)

This protocol is adapted from a literature procedure.[5]

Materials:

-

2,4,6-Trimethylbenzoic acid (50 g, 0.3 mol)

-

Thionyl chloride (150 ml)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine 2,4,6-trimethylbenzoic acid (50 g) and thionyl chloride (150 ml).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.

-

The remaining amber-colored liquid is the crude 2,4,6-trimethylbenzoyl chloride (approx. 53.5 g). Further purification can be achieved by vacuum distillation.

Synthesis of this compound via Acyl Chloride (Generalized Procedure)

Materials:

-

2,4,6-Trimethylbenzoyl chloride

-

Mesitol (2,4,6-trimethylphenol)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve mesitol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Fischer-Speier Esterification of this compound (Generalized Procedure)

Materials:

-

2,4,6-Trimethylbenzoic acid

-

Mesitol

-

Concentrated sulfuric acid

-

Toluene or another high-boiling inert solvent

-

Dean-Stark apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,4,6-trimethylbenzoic acid (1 equivalent), mesitol (1-1.5 equivalents), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue the reflux until no more water is collected or TLC indicates the consumption of the starting material. This may take an extended period (24-72 hours).

-

Cool the reaction mixture to room temperature and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization. Note that yields are expected to be low due to steric hindrance.

Conclusion

The synthesis of this compound is a challenging yet illustrative example of the impact of steric hindrance on chemical reactivity. While the direct Fischer-Speier esterification is mechanistically straightforward, it is practically inefficient for this transformation. The acyl chloride pathway provides a much more viable route by utilizing a highly reactive intermediate to overcome the steric barriers. For sensitive substrates, milder methods such as the Steglich esterification offer excellent alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, substrate sensitivity, and desired purity. This guide provides the foundational knowledge and procedural outlines to enable researchers to approach the synthesis of this and other sterically demanding molecules with a well-informed strategy.

References

- 1. This compound | 1504-38-7 | Benchchem [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 9. US5296636A - Preparation of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: Solubility of Mesityl 2,4,6-trimethylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mesityl 2,4,6-trimethylbenzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed, generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is an aromatic ester characterized by significant steric hindrance due to the presence of three methyl groups on both the phenyl and benzoate rings. This steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility in organic solvents. Understanding its solubility is crucial for applications in organic synthesis, formulation development, and materials science, where it may be used as a reactant, a synthetic intermediate, or a component in a final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | (2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate |

| Molecular Formula | C₁₉H₂₂O₂ |

| Molecular Weight | 282.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

Qualitative Solubility of this compound

Based on its chemical structure, a qualitative assessment of the solubility of this compound in common organic solvents can be made. The principle of "like dissolves like" is the primary determinant of its solubility profile. As a large, nonpolar molecule, it is expected to be more soluble in nonpolar organic solvents.

| Solvent | Polarity | Expected Solubility |

| Toluene | Nonpolar | Soluble |

| Dichloromethane | Polar aprotic | Soluble |

| Chloroform | Polar aprotic | Slightly Soluble |

| Methanol | Polar protic | Slightly Soluble |

| Hexane | Nonpolar | Soluble |

| Diethyl Ether | Slightly polar | Soluble |

| Acetone | Polar aprotic | Moderately Soluble |

| Water | Polar protic | Insoluble |

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.

-

Molecular Structure and Polarity: The molecule is predominantly nonpolar due to the large hydrocarbon framework of the two trimethyl-substituted aromatic rings. The ester functional group introduces a small degree of polarity, but its influence is diminished by the steric shielding of the methyl groups.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large surface area of the molecule. The potential for dipole-dipole interactions from the ester group is sterically hindered.

-

Solvent Polarity: Nonpolar solvents, such as toluene and hexane, are effective at solvating this compound because the energy required to overcome the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and break the intermolecular forces between solute molecules.

-

Steric Hindrance: The bulky trimethylphenyl groups create significant steric hindrance around the polar ester functional group. This shielding effect reduces the accessibility of the polar part of the molecule to polar solvent molecules, thereby decreasing its solubility in polar solvents like methanol.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility as the mass of the dissolved solid per volume of the solvent.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

-

Data Reporting:

-

Report the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) at the specified temperature.

-

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing the solubility of an organic compound.

Caption: Experimental workflow for determining solubility.

Conclusion

An In-depth Technical Guide to the Thermodynamic Properties of Mesityl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester of significant interest in organic synthesis and medicinal chemistry due to its unusual stability and reactivity. This technical guide provides a comprehensive overview of its thermodynamic properties. In the absence of direct experimental data for the title compound, this document outlines the established experimental and computational methodologies for determining these properties. Furthermore, it presents a comparative analysis with less hindered analogues and provides estimated thermodynamic values based on the properties of its constituent precursor molecules, 2,4,6-trimethylbenzoic acid and mesitol (2,4,6-trimethylphenol). This guide is intended to serve as a foundational resource for researchers working with sterically hindered esters and for professionals in drug development requiring a deeper understanding of the thermodynamic stability of such molecules.

Introduction

This compound is characterized by profound steric hindrance arising from the six methyl groups positioned ortho to the ester linkage on both the acyl and aryl moieties. This steric congestion dramatically influences the molecule's chemical and physical properties, most notably its resistance to hydrolysis and the challenging conditions required for its synthesis. A thorough understanding of the thermodynamic parameters governing its formation and cleavage is crucial for its application in complex molecular design and for predicting its stability in various chemical environments.

This whitepaper details the thermodynamic landscape of this compound. Due to a lack of direct experimental measurement in the available literature, this guide focuses on:

-

Theoretical Estimation: Providing a calculated estimation of the thermodynamic properties of this compound based on the known experimental values of its precursors.

-

Comparative Analysis: Juxtaposing the expected thermodynamic behavior of the title compound with that of a non-sterically hindered analogue, methyl benzoate, to highlight the energetic consequences of steric hindrance.

-

Experimental Protocols: Detailing the established experimental methodologies, namely bomb calorimetry and isothermal microcalorimetry, that would be employed to determine the enthalpy of formation and hydrolysis.

-

Computational Workflow: Outlining a standard Density Functional Theory (DFT) protocol for the in silico determination of the thermodynamic properties of this compound.

Quantitative Data

Table 1: Experimentally Determined Thermodynamic Properties of Precursor Molecules and a Non-Hindered Analogue

| Compound | Formula | Molar Mass ( g/mol ) | ΔHc°(solid) (kJ/mol) | ΔHf°(solid) (kJ/mol) | Melting Point (°C) | Boiling Point (°C) |

| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | -5172.34 ± 0.92[1] | -477.8 ± 1.9[1] | 153-155 | 278-280 |

| Mesitol (2,4,6-Trimethylphenol) | C₉H₁₂O | 136.19 | -4983[2] | -270[2] | 70-72[3] | 220[3] |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -3969.3 ± 0.6[4] | -345.2 ± 0.7 (liquid)[4] | -12.5 | 199.6 |

Table 2: Estimated Thermodynamic Properties for this compound and its Formation Reaction

| Parameter | Reaction / Species | Estimated Value (kJ/mol) | Notes |

| ΔHf°(solid) | This compound | -465.8 | Estimated using Hess's Law on the esterification reaction, assuming ΔHesterification is small and negative (approximated as -5 kJ/mol for this estimation). |

| ΔHesterification° | 2,4,6-trimethylbenzoic acid + mesitol → this compound + H₂O | -5 (assumed) | The enthalpy of esterification for non-hindered systems is typically small and exothermic. Due to steric strain in the product, the actual value may be less exothermic or even slightly endothermic. |

| ΔHhydrolysis° | This compound + H₂O → 2,4,6-trimethylbenzoic acid + mesitol | +5 (estimated) | The reverse of the esterification reaction. The positive value indicates that, thermodynamically, the hydrolysis is slightly unfavorable under standard conditions, though the kinetic barrier is the dominant factor in its stability. |

Note: The estimated values in Table 2 are theoretical and require experimental validation.

Experimental Protocols

The following sections describe the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Experimental Workflow:

Caption: Workflow for Bomb Calorimetry.

Detailed Methodology:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Sample Preparation: A sample of this compound (approximately 1 gram) is weighed and pressed into a pellet. A fuse wire of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

-

Assembly and Pressurization: The bomb head is sealed into the bomb vessel. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a few minutes before the sample is ignited by passing a current through the fuse wire. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The raw temperature data is used to calculate the corrected temperature change (ΔT). The heat of combustion at constant volume (ΔUc) is calculated using the formula: ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample where qfuse is the heat released by the combustion of the fuse wire and qacid is a correction for the formation of nitric acid from residual nitrogen in the bomb.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔHc) is then calculated from ΔUc using the equation: ΔHc = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Hydrolysis by Isothermal Microcalorimetry

Due to the expected slow rate of hydrolysis, isothermal microcalorimetry is the preferred method for measuring the enthalpy of hydrolysis (ΔHhydrolysis). This technique can measure very small heat flows over extended periods.

Experimental Workflow:

Caption: Workflow for Isothermal Microcalorimetry.

Detailed Methodology:

-

Instrument Setup: An isothermal microcalorimeter is set to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., a dioxane/water mixture to ensure solubility) is prepared. A solution of the hydrolysis agent (e.g., NaOH) is also prepared.

-

Cell Loading: The ester solution is loaded into the sample cell of the calorimeter. The reference cell is filled with the same solvent. The NaOH solution is loaded into an injection syringe.

-

Equilibration and Injection: The system is allowed to equilibrate to produce a stable baseline heat flow signal. The NaOH solution is then injected into the sample cell to initiate the hydrolysis reaction.

-

Data Acquisition: The heat flow (in µW) is recorded as a function of time. For a slow reaction, this may take several hours or even days. The reaction is monitored until the heat flow returns to the baseline, indicating completion.

-

Data Analysis: The resulting peak in the heat flow data is integrated over time to give the total heat change (Q) for the reaction. The molar enthalpy of hydrolysis (ΔHhydrolysis) is then calculated by dividing Q by the number of moles of the limiting reactant.

Computational Protocol for Thermodynamic Properties

Density Functional Theory (DFT) provides a robust theoretical framework for calculating the thermodynamic properties of molecules where experimental data is scarce.

Computational Workflow:

Caption: DFT Calculation Workflow.

Detailed Methodology:

-

Structure Optimization: The 3D structure of this compound is built. A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., 6-311+G(2d,p)).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction scheme. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the DFT calculations. An example of an isodesmic reaction is: this compound + Benzene + Toluene → 2,4,6-Trimethylbenzoic acid + Mesitylene + Phenyl acetate The enthalpy of reaction (ΔHrxn) is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be determined using the known experimental enthalpies of formation of the other molecules in the reaction.

Discussion: The Impact of Steric Hindrance

The profound steric hindrance in this compound is the defining feature of its thermodynamic and kinetic profile.

-

Thermodynamic Stability: The steric clash between the ortho-methyl groups and the carbonyl group likely leads to a non-planar arrangement around the ester linkage. This introduces strain energy, which would make the molecule thermodynamically less stable (i.e., having a more positive enthalpy of formation) than a non-hindered isomer. However, this is counteracted by the inherent stability of the aromatic systems. The net effect is a molecule that is kinetically very stable but may not be exceptionally stable from a purely thermodynamic standpoint compared to less-hindered esters.

-

Kinetic Stability and Hydrolysis: The primary consequence of the steric hindrance is a massive increase in the activation energy for nucleophilic attack at the carbonyl carbon. This kinetic barrier is what makes the hydrolysis of this compound exceedingly slow. The bulky methyl groups effectively shield the electrophilic center from the approach of nucleophiles like water or hydroxide ions. This kinetic stability is often more critical in practical applications than the underlying thermodynamic stability.

Conclusion

While direct experimental thermodynamic data for this compound remains to be determined, this guide provides a robust framework for understanding and estimating its key thermodynamic properties. The provided experimental and computational protocols represent the standard methodologies for obtaining these values. The analysis of its sterically hindered structure, in comparison with non-hindered analogues, underscores the critical role of kinetic factors in the overall stability of such molecules. The data and methodologies presented herein offer a valuable resource for researchers in organic chemistry, materials science, and drug development, enabling more informed design and application of sterically encumbered molecules.

References

Unlocking the Potential of Extreme Steric Hindrance: A Technical Guide to Research Areas for Mesityl 2,4,6-trimethylbenzoate

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential research avenues for the sterically hindered ester, Mesityl 2,4,6-trimethylbenzoate. This document delves into the compound's unique chemical properties, proposes novel areas of investigation, and provides detailed experimental protocols to facilitate further scientific exploration.

Introduction: The Challenge and Opportunity of Steric Hindrance

This compound is a fascinating molecule characterized by profound steric hindrance due to the presence of two bulky mesityl groups flanking the ester linkage.[1] This steric congestion significantly influences its reactivity, making it highly resistant to nucleophilic attack and hydrolysis compared to less hindered esters.[1] While this property has historically made its synthesis challenging, it also presents a unique opportunity for innovative applications in chemistry and pharmacology. This guide explores how the inherent stability and potential for controlled reactivity of this compound can be leveraged in the development of novel chemical tools and therapeutic strategies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that some data, such as a definitive melting and boiling point, are not consistently reported in the literature, likely due to the compound's high molecular weight and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₂ | [2] |

| Molecular Weight | 282.38 g/mol | [3] |

| Appearance | Colorless solid (predicted) | |

| IUPAC Name | 2,4,6-trimethylphenyl 2,4,6-trimethylbenzoate | [2] |

| CAS Number | 1504-38-7 | |

| Predicted Boiling Point | 450.3 ± 45.0 °C | |

| Predicted Density | 1.043 ± 0.06 g/cm³ |

Potential Research Areas

The unique structural features of this compound open up several promising avenues for research.

As a Highly Stable, Sterically Hindered Protecting Group

The exceptional stability of the mesitoyl ester linkage makes it an ideal candidate for a robust protecting group for hydroxyl functionalities in complex organic synthesis. Its resistance to a wide range of reaction conditions, particularly those involving nucleophiles and mild acids or bases, could allow for selective transformations on other parts of a molecule.

Proposed Research Workflow:

Photocontrolled Release and Prodrug Design

The structural similarity of the 2,4,6-trimethylbenzoyl moiety to known Type I photoinitiators suggests that this compound could undergo photochemical cleavage.[1] This property could be exploited for the development of photocleavable linkers in drug delivery systems or for the design of prodrugs that release a therapeutic agent upon exposure to a specific wavelength of light. This would allow for precise spatial and temporal control over drug activation, potentially reducing off-target effects.

Proposed Signaling Pathway for Photocontrolled Drug Release:

Development of Enzyme-Resistant Probes and Ligands

The steric bulk of this compound can be used to design molecular probes or ligands that are resistant to enzymatic degradation, particularly by esterases. This could lead to the development of long-acting inhibitors or imaging agents with improved pharmacokinetic profiles. A potential research direction would be to synthesize derivatives of known esterase-labile drugs where the labile ester is replaced with a mesitoyl ester and evaluate their biological activity and stability.

Logical Relationship for Enzyme Resistance:

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of sterically hindered esters.[1]

Materials:

-

2,4,6-trimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Mesitol (2,4,6-trimethylphenol)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 2,4,6-trimethylbenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-trimethylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2,4,6-trimethylbenzoyl chloride can be used in the next step without further purification.

-

Esterification: Dissolve the crude 2,4,6-trimethylbenzoyl chloride in anhydrous diethyl ether.

-

In a separate flask, dissolve mesitol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

-

Slowly add the solution of 2,4,6-trimethylbenzoyl chloride to the mesitol solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Hydrolysis of this compound

This protocol is based on methods for the hydrolysis of sterically hindered esters.[4][5]

Materials:

-

This compound

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add potassium tert-butoxide (3.0 eq) and water (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and acidify with 1 M HCl to pH ~2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain 2,4,6-trimethylbenzoic acid and mesitol, which can be separated by column chromatography.

Photochemical Cleavage of this compound

This is a general protocol that would require optimization for this specific compound.

Materials:

-

This compound

-

Acetonitrile (spectroscopic grade)

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Prepare a dilute solution of this compound in acetonitrile in a quartz reaction vessel.

-

Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution in the UV photoreactor at a specific wavelength (to be determined based on the UV-Vis spectrum of the compound).

-

Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS or GC-MS to identify the cleavage products (expected to be derivatives of mesityl and 2,4,6-trimethylbenzoyl radicals).

-

Upon significant conversion, concentrate the reaction mixture and analyze the product distribution.

Conclusion and Future Directions

This compound, a molecule defined by its extreme steric hindrance, holds considerable untapped potential for a variety of applications in synthetic chemistry and drug development. The research areas proposed in this whitepaper—its use as a robust protecting group, a component in photocontrolled release systems, and a scaffold for enzyme-resistant probes—provide a roadmap for future investigations. The detailed experimental protocols offer a starting point for researchers to explore these exciting possibilities. Further studies into the precise photochemical properties, biological stability, and toxicological profile of this compound and its derivatives will be crucial in fully realizing its potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Mesityl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Mesityl 2,4,6-trimethylbenzoate, a sterically hindered ester, from mesitoyl chloride. The synthesis involves a two-step process: the preparation of mesitoyl chloride from 2,4,6-trimethylbenzoic acid, followed by the esterification of mesitol with the newly formed mesitoyl chloride. Due to significant steric hindrance from the multiple methyl groups on both reactants, this reaction requires specific conditions to proceed efficiently. These notes offer a comprehensive guide to the synthesis, including reaction parameters, purification methods, and characterization data.

Introduction

This compound is a unique molecule characterized by its substantial steric congestion around the ester linkage. This steric hindrance, arising from the ortho-methyl groups on both the benzoate and the mesityl moieties, profoundly influences its chemical reactivity, making it significantly less susceptible to nucleophilic attack and hydrolysis compared to less hindered esters.[1] Understanding the synthesis of such molecules is crucial for the development of specialized reagents, sterically demanding ligands for catalysis, and as building blocks in complex organic synthesis.

The primary synthetic route detailed herein is a nucleophilic acyl substitution.[1] This method is generally effective for the formation of esters from acyl chlorides and alcohols. However, the pronounced steric bulk of both mesitoyl chloride and mesitol (2,4,6-trimethylphenol) necessitates carefully chosen reaction conditions to achieve a reasonable yield.

Reaction Scheme

The overall synthesis is a two-step process starting from 2,4,6-trimethylbenzoic acid:

Step 1: Synthesis of Mesitoyl Chloride

Step 2: Synthesis of this compound

Experimental Protocols

Protocol 1: Synthesis of Mesitoyl Chloride

This protocol is adapted from a standard procedure for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

2,4,6-Trimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Pyridine (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

-

To the flask, add 2,4,6-trimethylbenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents) and a catalytic amount of anhydrous pyridine.

-

Heat the reaction mixture to reflux (the temperature will be dictated by the boiling point of thionyl chloride, approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude mesitoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol describes the esterification of mesitol with mesitoyl chloride. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct without competing in the reaction.

Materials:

-

Mesitoyl chloride

-

Mesitol (2,4,6-trimethylphenol)

-

Pyridine (anhydrous)

-

Toluene or another inert, anhydrous solvent (e.g., dichloromethane)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a dropping funnel and a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column or recrystallization apparatus

Procedure:

-

In a fume hood, dissolve mesitol and anhydrous pyridine (1.1 equivalents) in an inert, anhydrous solvent such as toluene in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Dissolve mesitoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled solution of mesitol and pyridine via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to promote the reaction, though this may also increase side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | White crystalline solid | 152-155 | - |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow liquid | -99 | 76 |

| Mesitoyl chloride | C₁₀H₁₁ClO | 182.65 | Colorless to pale yellow liquid | - | 114-116 (at 15 mmHg) |

| Mesitol | C₉H₁₂O | 136.19 | White crystalline solid | 69-71 | 220 |

| This compound | C₁₉H₂₂O₂ | 282.38 | White solid | Not available | Not available |

Note: Due to the lack of specific literature data, the yield for the synthesis of this compound is expected to be moderate, likely in the range of 40-60%, due to the significant steric hindrance.

Visualizations

Logical Workflow for the Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of the pyridine-mediated esterification.

Conclusion

The synthesis of this compound from mesitoyl chloride presents a notable challenge in organic synthesis due to the severe steric hindrance of the reactants. The provided protocols outline a feasible pathway to obtain the desired product. Success in this synthesis relies on the careful exclusion of moisture, the use of an appropriate base to neutralize the HCl byproduct, and patience, as the reaction may require an extended period to reach completion. The resulting sterically encumbered ester is a valuable compound for further research and development in various fields of chemistry. Further optimization of reaction conditions, including temperature and catalyst screening, could potentially improve the reaction yield and efficiency.

References

Applications of Mesityl 2,4,6-trimethylbenzoate in Organic Synthesis: A Detailed Guide for Researchers

Introduction

Mesityl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester that has found unique applications in organic synthesis, primarily leveraging its significant steric bulk. The presence of six methyl groups ortho to the ester linkage profoundly influences its reactivity, making it a valuable tool for chemists in the fields of protective group chemistry and the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its precursor, 2,4,6-trimethylbenzoyl chloride, in organic synthesis.

Application Notes

The primary application of the 2,4,6-trimethylbenzoyl (mesitoyl) group in organic synthesis is as a robust protecting group for alcohols. The steric hindrance provided by the two mesityl groups shields the ester's carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reaction conditions under which other common ester protecting groups might be cleaved.

Key Advantages as a Protecting Group:

-

High Stability: Mesitoyl esters are resistant to hydrolysis under both acidic and basic conditions. They are also stable to many organometallic reagents and reducing agents.

-

Introduction under Standard Conditions: The protecting group can be introduced using the corresponding acyl chloride, 2,4,6-trimethylbenzoyl chloride, under standard acylation conditions.

-

Strategic Deprotection: The steric hindrance that ensures stability also necessitates specific, often vigorous, conditions for deprotection. This allows for selective deprotection in the presence of less hindered protecting groups.

Use in Complex Molecule Synthesis:

The stability of the mesitoyl group makes it particularly useful in multi-step syntheses where numerous transformations are required on other parts of the molecule. It can be carried through a synthetic sequence and removed at a late stage, ensuring the integrity of the protected hydroxyl group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 2,4,6-Trimethylbenzoyl Chloride

This protocol describes the general procedure for the protection of a primary alcohol as its 2,4,6-trimethylbenzoate ester.

Materials:

-

Primary alcohol

-

2,4,6-Trimethylbenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2,4,6-trimethylbenzoate ester.

Protocol 2: Deprotection of a 2,4,6-Trimethylbenzoate Ester

This protocol outlines a general method for the cleavage of a sterically hindered 2,4,6-trimethylbenzoate ester using a strong nucleophile.

Materials:

-

2,4,6-Trimethylbenzoate ester

-

Lithium aluminum hydride (LiAlH₄) or a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by an aqueous workup.

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the 2,4,6-trimethylbenzoate ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for the protection of a generic primary alcohol and its subsequent deprotection. Actual yields may vary depending on the specific substrate.

| Step | Reagents | Typical Yield (%) |

| Protection | 2,4,6-Trimethylbenzoyl chloride, Pyridine, DCM | 85-95 |

| Deprotection | LiAlH₄, THF | 70-85 |

Visualizations

Caption: Workflow for the protection of a primary alcohol with 2,4,6-trimethylbenzoyl chloride, its stability through synthetic transformations, and subsequent deprotection.

Caption: Synthesis of this compound via acid-catalyzed esterification, highlighting the sterically hindered reactants.

Application Notes and Protocols: Mesityl 2,4,6-trimethylbenzoate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl 2,4,6-trimethylbenzoate (CAS No. 1504-38-7) is a sterically hindered aromatic ester. Its molecular structure, featuring two mesityl (2,4,6-trimethylphenyl) groups, creates a congested environment around the central ester functional group. This profound steric hindrance significantly influences its chemical reactivity, making it a subject of interest for specialized applications in organic and polymer chemistry.[1] While detailed experimental data on its use in polymerization is limited in publicly available literature, its structural similarity to well-established Type I photoinitiators, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), strongly suggests its potential as a photoinitiator for free-radical polymerization.[1]

Upon absorption of ultraviolet (UV) light, molecules with a 2,4,6-trimethylbenzoyl moiety can undergo a rapid α-cleavage, a Norrish Type I reaction, to generate free radicals that can initiate polymerization.[1] These application notes provide a theoretical framework and generalized protocols for the use of this compound as a photoinitiator, drawing parallels with known systems.

Principle of Operation: Photoinitiation

This compound is proposed to function as a Type I photoinitiator. The initiation process involves the following steps:

-

Photoexcitation: The molecule absorbs UV radiation, transitioning to an excited electronic state.

-

α-Cleavage: In the excited state, the molecule undergoes homolytic cleavage of the ester bond between the carbonyl group and the mesityl oxygen.

-

Radical Generation: This cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and a mesityloxy radical.

-

Initiation of Polymerization: These generated free radicals react with monomer units, initiating the polymer chain growth.

The bulky nature of the mesityl groups may influence the initiation efficiency, solubility in various monomers and solvents, and the properties of the resulting polymers.[1]

Caption: Proposed photoinitiation mechanism of this compound.

Illustrative Experimental Protocol: Photopolymerization of an Acrylate Monomer

This protocol describes a general procedure for the free-radical polymerization of a representative acrylate monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA), using this compound as a photoinitiator.

Note: The following parameters are illustrative and require optimization based on the specific monomer, desired polymer properties, and available equipment.

Materials:

-

Monomer (e.g., methyl methacrylate, freshly distilled to remove inhibitors)

-

This compound (CAS No. 1504-38-7)

-

Solvent (e.g., toluene, ethyl acetate, if required)

-

Inert gas (e.g., nitrogen, argon)

Equipment:

-

UV light source (e.g., mercury lamp with appropriate filters)

-

Reaction vessel (e.g., quartz tube, Schlenk flask)

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer under inert atmosphere

-

Apparatus for polymer precipitation and drying (e.g., beaker, filter funnel, vacuum oven)

Caption: Generalized workflow for photopolymerization experiments.

Procedure:

-

Preparation: A solution is prepared by dissolving this compound in the monomer. If a solvent is used, the initiator is first dissolved in the solvent, followed by the addition of the monomer. The concentration of the initiator can be varied (e.g., 0.1-2.0 mol% with respect to the monomer) to study its effect on polymerization kinetics and polymer properties.

-

Inert Atmosphere: The reaction mixture is transferred to the reaction vessel. The solution is then purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation: The reaction vessel is placed under the UV light source, and irradiation is initiated. The reaction is typically carried out at a controlled temperature.

-

Polymerization: The polymerization is allowed to proceed for a predetermined time or until a desired conversion is reached. The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Isolation: The polymerization is terminated by switching off the UV source. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol for poly(methyl methacrylate)).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.

Data Presentation: Template for Quantitative Analysis

Due to the lack of specific experimental data in the literature for this compound, the following table is provided as a template for researchers to structure their findings. This format allows for clear comparison of results when optimizing polymerization conditions.

| Run | Monomer | [Monomer]:[Initiator] Ratio | Solvent (vol%) | Irradiation Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) (GPC) |

| 1 | MMA | 100:1 | None | 1 | TBD | TBD | TBD |

| 2 | MMA | 200:1 | None | 1 | TBD | TBD | TBD |

| 3 | BA | 100:1 | Toluene (50%) | 2 | TBD | TBD | TBD |

| 4 | BA | 200:1 | Toluene (50%) | 2 | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Safety and Handling

-

Always handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Ensure proper shielding of the UV light source during the experiment.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

Conclusion

This compound presents a theoretically viable option as a Type I photoinitiator for free-radical polymerization, particularly for applications where the properties imparted by its sterically hindered structure may be advantageous. The provided protocols and data templates are intended to serve as a starting point for researchers to explore its potential in polymer synthesis. Experimental validation and optimization are crucial to determine its efficacy and to characterize the properties of the resulting polymers.

References

Application Notes and Protocols: Mesityl 2,4,6-trimethylbenzoate as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction